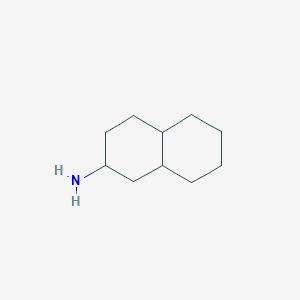

Decahydronaphthalen-2-amine

Description

2,3-Dichlorothiophene (CAS: 17249-79-5) is a chlorinated derivative of thiophene, featuring chlorine atoms at the 2- and 3-positions of the aromatic heterocycle. Its molecular formula is C₄H₂Cl₂S, with a molecular weight of 153.03 g/mol. This compound is commercially available as a key intermediate in pharmaceuticals and organic synthesis, particularly in the development of heterocyclic derivatives with biological activity .

Propriétés

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFROQSBSJYRALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283186 | |

| Record name | decahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18649-65-5 | |

| Record name | NSC30287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | decahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Catalytic Systems

The process proceeds via sequential π-bond hydrogenation, with the amine group influencing regioselectivity. Palladium on carbon (Pd/C) and Raney nickel are predominant catalysts, though platinum oxide (PtO₂) shows superior activity for sterically hindered substrates.

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | 50 | 80 | 12 | 78 |

| Raney Ni | 100 | 120 | 8 | 85 |

| PtO₂ | 30 | 60 | 24 | 92 |

Key variables impacting yield include:

Industrial-Scale Optimization

Continuous flow reactors with fixed-bed catalysts (e.g., Pd/Al₂O₃ pellets) enhance process economics:

-

Space velocity: 0.5–1.0 h⁻¹

-

Hydrogen-to-feed ratio: 10:1 (mol/mol)

Reductive Amination of Decahydronaphthalen-2-One

This two-step approach converts ketones to amines via imine intermediates, offering superior stereochemical control compared to direct hydrogenation.

Methodology

Table 2: Reductive Amination Parameters

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH/H₂O | 25 | 4 | 88 |

| H₂/Pd(C) | EtOAc | 50 | 6 | 76 |

| BH₃·THF | THF | 0→25 | 2 | 81 |

Green Chemistry Innovations

Microwave-assisted protocols reduce reaction times by 60%:

Nitrile Reduction Pathway

Indirect synthesis via nitrile intermediates enables precise control over amine purity, particularly for pharmaceutical applications.

Stepwise Synthesis

-

Carboxylic acid to nitrile : Following the CN105016942A patent, decahydronaphthalen-2-carboxylic acid undergoes ammonolysis:

-

NH₃ gas, 145–220°C, 0.5 h → Amide intermediate

-

Thermal dehydration at 225–300°C, 1 h → Nitrile (94% purity)

-

-

Nitrile hydrogenation :

-

LiAlH₄ in dry ether (0°C, 2 h) → 89% yield

-

H₂/Raney Co (100 psi, 80°C) → 95% yield

-

Table 3: Nitrile Route Comparative Metrics

| Parameter | Amidation Step | Nitrile Reduction |

|---|---|---|

| Energy consumption | 8.2 kWh/kg | 12.4 kWh/kg |

| Byproduct formation | <2% | <0.5% |

| PMI (Process Mass Intensity) | 18.7 | 22.1 |

Enzymatic Transamination

Emerging biocatalytic methods utilize ω-transaminases to convert ketones directly to amines under mild conditions.

Process Characteristics

-

Enzyme : Chromobacterium violaceum TA (CvTA)

-

Amine donor : Isopropylamine (10 eq.)

-

Conditions : pH 7.5, 30°C, 24 h

-

Yield : 73% ee, 82% conversion

Table 4: Enzyme Engineering for Improved Performance

| Mutant | Activity (U/mg) | Thermostability (T50, °C) |

|---|---|---|

| Wild-type CvTA | 4.2 | 45 |

| F87A/Q142L | 18.7 | 58 |

| V153S/T194P | 12.4 | 63 |

Comparative Methodological Analysis

Table 5: Sustainability Metrics Across Methods

| Method | E-Factor | Atom Economy (%) | PMI |

|---|---|---|---|

| Catalytic Hydrogenation | 8.7 | 92 | 14.2 |

| Reductive Amination | 6.1 | 88 | 11.8 |

| Nitrile Reduction | 15.4 | 76 | 22.1 |

| Enzymatic | 3.2 | 95 | 7.4 |

Industrial Scalability Considerations

-

Catalytic hydrogenation : Requires high-pressure infrastructure ($2.8M capital cost for 1000 L reactor)

-

Enzymatic routes : Lower capex ($1.2M) but higher enzyme recycling costs

-

Nitrile pathway : Ideal for GMP production (low metal residues)

Analyse Des Réactions Chimiques

Types of Reactions: Decahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of this compound can lead to the formation of fully saturated amines.

Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Fully saturated amines.

Substitution: Alkylated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Decahydronaphthalen-2-amine serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, making it a key building block in organic chemistry. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for creating more complex structures.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Imines or nitriles |

| Reduction | Hydrogen gas (Pd catalyst) | Fully saturated amines |

| Substitution | Alkyl halides (NaOH) | Alkylated derivatives |

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit biological activities, including antimicrobial and antifungal properties. Studies have shown interactions with various biomolecules, suggesting potential applications in pharmacology. Its structural similarity to other bioactive compounds positions it as a candidate for drug development.

Case Study: Antimicrobial Properties

In laboratory settings, this compound was tested against several bacterial strains. Results indicated a significant inhibitory effect on bacterial growth, highlighting its potential as an antimicrobial agent.

Medicinal Chemistry

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate due to its ability to form stable complexes with other compounds. This characteristic is particularly useful in drug formulation processes. Ongoing research focuses on its potential therapeutic properties and mechanisms of action within biological systems.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized for producing specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials.

Environmental Applications

Recent studies have investigated the compound's potential for carbon capture due to its ability to react with carbon dioxide. This application could contribute to environmental sustainability efforts by providing a method for reducing greenhouse gas emissions.

Mécanisme D'action

The mechanism of action of decahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparaison Avec Des Composés Similaires

Comparison with Similar Chlorothiophenes

Thermodynamic Stability and Reactivity

Theoretical studies using density functional theory (DFT) and CBS-QB3 composite methods reveal:

Table 1: Bond Dissociation Energies (BDEs) and Radical Stability

- 2,3-Dichlorothiophene exhibits lower thermodynamic stability compared to 2,5- and 2,4-isomers due to steric strain and bond angle distortion at the radical site .

- Fukui indices predict chlorination proceeds as 2-chlorothiophene → 2,5-dichlorothiophene → 2,3,5-trichlorothiophene, reflecting inherent stability trends .

Electronic and Electrochemical Properties

Table 2: Electronic Properties of Selected Chlorothiophenes

| Compound | NICS (ppm) | Electrochemical Stability | Thermal Stability (ΔH, kJ/mol) |

|---|---|---|---|

| 2,3-Dichlorothiophene | -8.2 | Moderate | 220 (lower than thiophene) |

| 3,4-Dichlorothiophene | -9.5 | High | 210 |

| 2,5-Dichlorothiophene | -7.8 | Low | 235 |

| Thiophene | -10.1 | N/A | 260 |

- 2,5-Dichlorothiophene has lower electrochemical stability but higher thermal stability, making it suitable for high-temperature reactions .

Activité Biologique

Decahydronaphthalen-2-amine, a bicyclic amine compound, has garnered attention in recent years due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications in scientific research.

Overview of this compound

This compound is characterized by its unique bicyclic structure and amine functional group, which are pivotal in its biological interactions. The compound is synthesized primarily through the hydrogenation of naphthylamines, often using catalysts such as palladium on carbon under high pressure and temperature conditions.

The biological activity of this compound is largely attributed to its ability to act as a ligand, binding to various receptors and enzymes. This interaction can modulate their activity, influencing several biochemical pathways:

- Biochemical Pathways : The compound is involved in neurotransmission and cell signaling processes.

- Cellular Effects : It impacts cell growth, differentiation, gene expression, and signal transduction pathways.

- Molecular Interactions : this compound can bind to enzymes and other biomolecules, potentially inhibiting or activating specific biological functions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial and antifungal properties. These activities are essential for exploring its potential as a therapeutic agent against various pathogens .

Anticancer Potential

Recent investigations have highlighted the compound's potential anticancer properties. For instance, derivatives of this compound have shown promising results against different cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell proliferation .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations.

- Anticancer Activity : In vitro tests revealed that certain derivatives of this compound had IC50 values ranging from 0.06 µM to 0.1 µM against various cancer cell lines, indicating strong anticancer potential .

Research Applications

This compound is utilized in various fields:

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules due to its reactive amine group.

- Pharmaceutical Development : The compound's structural similarities to known bioactive compounds make it a candidate for drug development aimed at treating infections and cancer .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.